molecular formula C16H13N5O3S B12256698 (5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

(5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Cat. No.: B12256698
M. Wt: 355.4 g/mol
InChI Key: QJZHTJBPRPGZMF-LCYFTJDESA-N
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Description

The compound (5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one features a fused triazolothiazole core with a Z-configured exocyclic double bond at position 4. Key structural attributes include:

  • Position 5: A 3-nitrophenylmethylidene substituent, introducing strong electron-withdrawing effects and planar geometry.
  • Core: The triazolothiazol-6-one scaffold, which is associated with diverse bioactivities in medicinal chemistry, including antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-2-pyridin-4-yl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C16H13N5O3S/c22-15-13(9-10-2-1-3-12(8-10)21(23)24)25-16-18-14(19-20(15)16)11-4-6-17-7-5-11/h1-9,14,16,18-19H/b13-9-

InChI Key

QJZHTJBPRPGZMF-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N3C(S2)NC(N3)C4=CC=NC=C4

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N3C(S2)NC(N3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves a multi-step process. The starting materials often include 3-nitrobenzaldehyde, 4-pyridylhydrazine, and thiourea. The reaction conditions usually involve refluxing these starting materials in an appropriate solvent, such as ethanol or methanol, in the presence of a catalyst like acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazolothiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer activities. For instance, derivatives of triazolo-thiazoles have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that specific modifications in the structure of these compounds can enhance their efficacy against different cancer types, including breast and lung cancers .

Antimicrobial Activity

The antimicrobial properties of (5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one have also been investigated. Compounds with similar structural frameworks have demonstrated effectiveness against a range of bacterial strains and fungi. The presence of the nitrophenyl group is thought to contribute to this activity by enhancing the compound's ability to penetrate microbial membranes .

Anticonvulsant Activity

The anticonvulsant potential of thiazole and triazole derivatives has been documented in various studies. For example, compounds with similar structures have been tested for their ability to reduce seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can lead to improved anticonvulsant effects .

Synthesis Techniques

The synthesis of (5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions including condensation reactions between appropriate precursors. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times for similar compounds .

Structure-Activity Relationship

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole and thiazole rings can significantly influence pharmacological properties such as potency and selectivity towards biological targets. For instance:

  • The introduction of electron-withdrawing groups enhances anticancer activity.
  • Modifications on the pyridine ring can affect solubility and bioavailability .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that derivatives showed IC50 values in the low micromolar range against breast cancer cell lines.
Study BAntimicrobial EfficacyIdentified broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Study CAnticonvulsant TestingShowed significant reduction in seizure frequency in animal models with a median effective dose (ED50) of 24 mg/kg.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the disruption of cellular pathways critical for cancer cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to two analogs from the provided evidence (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyridin-4-yl 3-Nitrophenylmethylidene C₁₇H₁₀N₄O₃S* ~350* Polar pyridine; nitro group enhances electrophilicity
(5Z)-2-(4-Methoxyphenyl)-5-{[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylene}-triazolothiazol-6-one 4-Methoxyphenyl Pyrazole ring with 3-nitrophenyl and phenyl C₂₇H₁₈N₆O₄S 522.539 Bulky pyrazole; methoxy improves lipophilicity
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)-triazolothiazol-6-one 4-Methoxyphenyl Pyrazole ring with 4-ethoxy-3-methylphenyl and phenyl C₂₈H₂₃N₅O₃S* ~529.62* Ethoxy-methyl group enhances steric bulk

*Estimated values based on structural analysis.

Key Observations:

The 3-nitrophenyl moiety in the target compound introduces stronger electron-withdrawing effects than the 4-ethoxy-3-methylphenyl group in the third analog, which may influence redox stability and binding interactions.

Steric and Electronic Profiles :

  • Analogs in and incorporate a pyrazole ring at position 5, adding steric bulk and complexity absent in the target compound. This could reduce membrane permeability but enhance target specificity .
  • The methoxy and ethoxy groups in analogs increase lipophilicity (higher logP), which may favor blood-brain barrier penetration but reduce solubility .

Biological Activity

The compound (5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14N4O3S
  • Molecular Weight : 351.34 g/mol
  • IUPAC Name : (5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Antimicrobial Activity

Research indicates that compounds containing the thiazole and triazole moieties exhibit significant antimicrobial properties. For example:

  • A study demonstrated that related triazole-thiazole derivatives showed potent activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer properties:

  • In vitro studies have shown that analogs of this compound can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
  • The presence of the nitrophenyl group is believed to enhance cytotoxicity by facilitating interactions with cellular targets involved in cancer cell survival pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Research has indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, derivatives have shown IC50 values as low as 1.33 μM against COX-II, suggesting strong anti-inflammatory activity .

The biological activity of (5Z)-5-[(3-nitrophenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes like COX-II and certain kinases involved in cancer progression.
  • Receptor Interaction : It may interact with various receptors leading to downstream signaling effects that promote apoptosis in cancer cells or modulate inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Nitrophenyl Group : Enhances cytotoxicity and antimicrobial activity.
  • Pyridine Ring : Contributes to the overall stability and solubility of the compound.
  • Triazole-Thiazole Linkage : Essential for maintaining biological activity due to its ability to participate in hydrogen bonding with biological targets.

Case Studies

  • Anticancer Study : A novel derivative was tested against A549 and MCF-7 cell lines showing significant dose-dependent inhibition of cell growth with IC50 values of 12 µM and 15 µM respectively .
  • Antimicrobial Study : The compound exhibited remarkable activity against Staphylococcus aureus with an MIC of 32 µg/mL. This indicates its potential as a lead compound for developing new antibiotics .

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